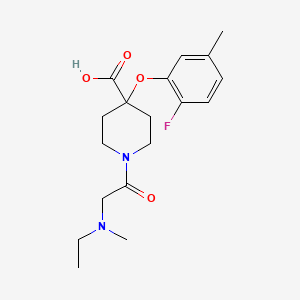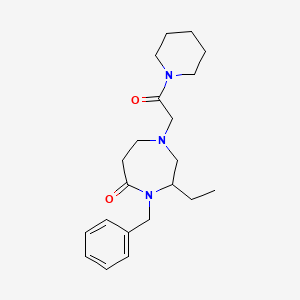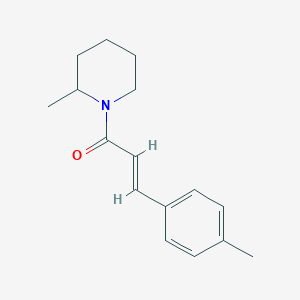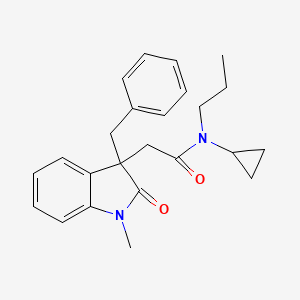![molecular formula C16H21N3O2 B5409164 N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(3,4-DIMETHYLPHENYL)UREA](/img/structure/B5409164.png)
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(3,4-DIMETHYLPHENYL)UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(3,4-DIMETHYLPHENYL)UREA is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a therapeutic agent, particularly in the treatment of certain types of cancer. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(3,4-DIMETHYLPHENYL)UREA typically involves the reaction of 5-(tert-butyl)-3-isoxazolecarboxylic acid with 3,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(3,4-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of FLT3, a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells. By inhibiting FLT3, the compound can induce apoptosis in cancer cells, particularly those with FLT3-ITD mutations . The molecular targets and pathways involved include the inhibition of FLT3 phosphorylation and downstream signaling pathways that promote cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-tert-butyl-3-isoxazolyl)-N’-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea: Another potent FLT3 inhibitor with similar biological activity.
N-(5-tert-butyl-3-isoxazolyl)-N’-(2,3-dimethylphenyl)urea: A structurally similar compound with slight variations in the phenyl ring substitution.
Uniqueness
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(3,4-DIMETHYLPHENYL)UREA is unique due to its specific substitution pattern on the phenyl ring, which contributes to its high potency and selectivity as an FLT3 inhibitor. This makes it a promising candidate for further development as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-10-6-7-12(8-11(10)2)17-15(20)18-14-9-13(21-19-14)16(3,4)5/h6-9H,1-5H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJZJAKTOJKKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NOC(=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(2-methylphenyl)urea](/img/structure/B5409082.png)
![prop-2-enyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate](/img/structure/B5409083.png)

![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5409094.png)
![3-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5409097.png)

![(2E)-3-(furan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)prop-2-enamide](/img/structure/B5409101.png)

![1-acetyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B5409118.png)
![[2-methoxy-4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B5409122.png)
![3-{[butyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5409142.png)
![4-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B5409146.png)
![(3S*,4S*)-1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropoxypyrrolidin-3-ol](/img/structure/B5409151.png)

